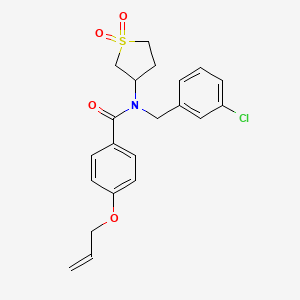

4-(allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, also known as ACT-539313, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Chemical Synthesis and Characterization

The molecule is involved in the synthesis and characterization of complex chemical compounds. It has been used as an intermediate in the creation of various chemical antagonists, as highlighted in the preparation of novel non-peptide CCR5 antagonists. These chemical syntheses involve multiple steps, including elimination, reduction, and bromization reactions, where the molecule serves as a key intermediate in the formation of these complex compounds. The structural characterization of these compounds is meticulously done through techniques like NMR, MS, and IR, ensuring a comprehensive understanding of their chemical makeup (H. Bi, 2014), (Cheng De-ju, 2014).

Pharmacological Applications

While the molecule is primarily used in the synthesis of various chemical compounds, some of these derivatives have shown pharmacological potential. For instance, the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and its analogs have shown bioactivity as CCR5 antagonists, which are critical in the medical field for their potential use in targeting certain diseases, including HIV. The pharmacological significance of these compounds is underscored by their detailed characterization and bioactivity studies, which reveal their potential as medical agents (Cheng De-ju, 2015).

Material Science Applications

In the realm of material science, the molecule has been utilized in the synthesis of unsaturated liquid crystalline compounds. These compounds exhibit unique properties, such as smectic phase and high liquid temperature range, making them of interest in various technological applications. The meticulous synthesis and detailed analysis of their structure and properties, such as melting points and liquid crystalline behaviors, highlight the molecule's significance in the development of advanced materials (Liu Xiu-ying & Wang Yu-yang, 2010).

Biomedical Research

The molecule and its derivatives have been involved in diverse biomedical research areas. For instance, its role in the synthesis of tritium-labeled compounds for radiopharmaceuticals indicates its utility in advanced medical diagnostics and treatment. The precise labeling and structural analysis of these compounds underscore their potential in enhancing the accuracy of medical imaging and treatment protocols (Yang Hong et al., 2015).

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h2-9,13,19H,1,10-12,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJQLNPVTUYWDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)

![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)

![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)

![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)

![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)

![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)

![3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2379536.png)